
1-(4-methylbenzyl)-1H-indole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-methylbenzyl)-1H-indole-5-carbaldehyde” is a derivative of indole, which is a heterocyclic compound commonly found in many natural products and pharmaceuticals . The “4-methylbenzyl” group suggests a benzyl group with a methyl substitution at the 4th position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like nucleophilic substitution or palladium-catalyzed coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely consist of an indole ring system with a benzyl group attached at the 1-position and a carbaldehyde group at the 5-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole ring, the benzyl group, and the carbaldehyde group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbaldehyde group could impact its solubility .科学的研究の応用
Synthesis and Structural Analysis
The synthesis of compounds related to 1-(4-methylbenzyl)-1H-indole-5-carbaldehyde and their structural analysis have been a subject of interest in crystallography and organic chemistry. For instance, the study by Vijayakumar N. Sonar, Sean Parkin, and P. Crooks (2006) presents the synthesis of a closely related compound, 1-(4-tert-Butylbenzyl)-1H-indole-3-carbaldehyde, detailing the reaction process and crystallographic analysis. This work provides insights into the molecular structure and interactions within the crystal lattice, emphasizing the significance of the indole ring system and its spatial orientation relative to substituted benzyl groups (Sonar, Parkin, & Crooks, 2006).
Catalytic Applications and Organic Synthesis
In the realm of organic synthesis, the indole nucleus, a core component of this compound, is pivotal in the synthesis and functionalization of indoles. S. Cacchi and G. Fabrizi (2005) review the evolution of methods for synthesizing and functionalizing indoles, highlighting the role of palladium-catalyzed reactions in enhancing the versatility and efficiency of these processes. This comprehensive overview underscores the indole nucleus's critical role in synthesizing biologically active compounds and pharmaceutical intermediates, thereby reflecting the broader applications of indole derivatives in chemical synthesis (Cacchi & Fabrizi, 2005).
Antiproliferative and Antimetastatic Activities
The investigation into the biological activities of indole derivatives, such as β-carboline-based N-heterocyclic carbenes, reveals their potential in cancer research. Shashikant U. Dighe et al. (2015) synthesized a series of β-carboline-based N-heterocyclic carbenes, demonstrating significant antiproliferative and antimetastatic activities against human breast cancer cells. This research highlights the therapeutic potential of indole derivatives, suggesting avenues for developing new anticancer agents based on the structural framework of compounds like this compound (Dighe et al., 2015).
Green Chemistry and Nanocatalysis
The principles of green chemistry and nanocatalysis find application in the synthesis of indole-3-carbaldehyde derivatives, showcasing environmentally friendly and efficient synthesis methods. Yogita Madan (2020) reports on the synthesis of knoevenagel condensed products of indole-3-carbaldehydes using ZnO nanoparticles via a solvent-free method. This approach highlights the advancements in green chemistry, offering sustainable and cost-effective strategies for synthesizing indole derivatives, which could be extrapolated to compounds such as this compound (Madan, 2020).
作用機序
Target of Action
It’s worth noting that benzyl derivatives, which are structurally similar to this compound, have been found to interact with various biological targets .
Mode of Action
Benzyl cations, which are related to this compound, are known to undergo various reactions, including electrophilic aromatic substitution, hydride transfer, electron transfer, proton transfer, and nucleophilic aromatic substitution . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Benzyl cations, which are structurally related to this compound, are known to participate in various chemical reactions, suggesting that they could potentially influence a wide range of biochemical pathways .
Pharmacokinetics
It’s worth noting that benzyl derivatives are generally metabolized in the liver and excreted via the kidneys . These properties could potentially impact the bioavailability of 1-(4-methylbenzyl)-1H-indole-5-carbaldehyde.
Result of Action
Benzyl derivatives have been associated with a variety of biological activities, suggesting that this compound could potentially exert a range of effects .
Safety and Hazards
特性
IUPAC Name |
1-[(4-methylphenyl)methyl]indole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-2-4-14(5-3-13)11-18-9-8-16-10-15(12-19)6-7-17(16)18/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDBXWMLCDXCSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2976193.png)
![3-(1-Bicyclo[1.1.1]pentanylmethyl)azetidine;2,2,2-trifluoroacetic acid](/img/structure/B2976195.png)

![N-[4-[[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2976198.png)
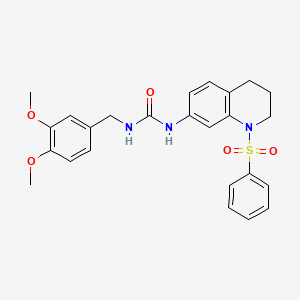
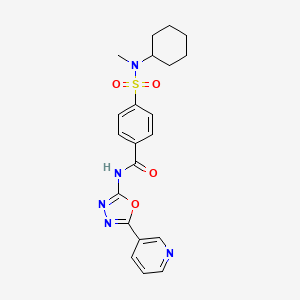
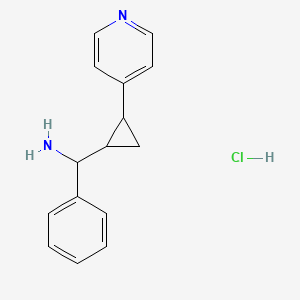
![9-cyclohexyl-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2976206.png)
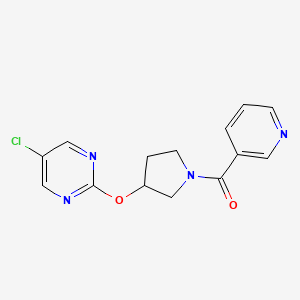
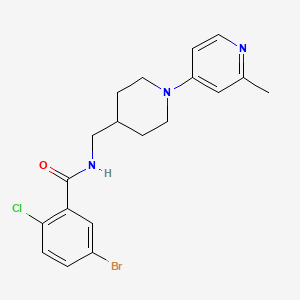

![N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2976210.png)
![ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2976211.png)
![Ethyl 4-[(4-benzylpiperidin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2976216.png)